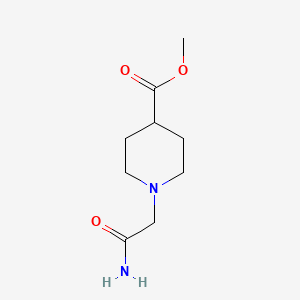Methyl 1-(2-amino-2-oxoethyl)-4-piperidinecarboxylate
CAS No.: 477862-08-1
Cat. No.: VC4292759
Molecular Formula: C9H16N2O3
Molecular Weight: 200.238
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 477862-08-1 |
|---|---|
| Molecular Formula | C9H16N2O3 |
| Molecular Weight | 200.238 |
| IUPAC Name | methyl 1-(2-amino-2-oxoethyl)piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C9H16N2O3/c1-14-9(13)7-2-4-11(5-3-7)6-8(10)12/h7H,2-6H2,1H3,(H2,10,12) |
| Standard InChI Key | XPQDBQJKBUSNPT-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CCN(CC1)CC(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 1-position with a 2-amino-2-oxoethyl group and at the 4-position with a methyl carboxylate moiety. The piperidine ring adopts a chair conformation, with the substituents occupying equatorial positions to minimize steric strain. Key structural attributes include:
| Property | Value/Description |
|---|---|
| IUPAC Name | methyl 1-(2-amino-2-oxoethyl)piperidine-4-carboxylate |
| SMILES | COC(=O)C1CCN(CC1)CC(=O)N |
| InChI Key | XPQDBQJKBUSNPT-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 2 (amide NH₂ and piperidine NH) |
| Hydrogen Bond Acceptors | 4 (two carbonyl oxygens, ester oxygen, piperidine N) |
The presence of both amide and ester groups enhances hydrogen-bonding capacity, influencing solubility and receptor-binding interactions .
Solubility and Stability
Experimental solubility data remain limited, but computational models predict moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and poor solubility in water due to the hydrophobic piperidine core . Stability studies indicate susceptibility to hydrolysis under strongly acidic or basic conditions, particularly at the ester linkage .
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis typically involves a three-step sequence:
-
Piperidine Ring Formation: Cyclization of δ-aminovaleric acid derivatives under Dean-Stark conditions yields the piperidine backbone.
-
N-Alkylation: Reaction with ethyl bromoacetate introduces the 2-oxoethyl side chain, followed by Boc protection of the amine.
-
Esterification: Methylation of the 4-carboxylic acid group using methanol and thionyl chloride completes the structure .
A representative procedure from Ambeed (2020) achieved a 74% yield via nucleophilic aromatic substitution between methyl piperidine-4-carboxylate and 6-chloro-2,4-dimethylnicotinate in DMA at 110°C for 14 hours .
Alternative Methodologies
Recent advances employ microwave-assisted synthesis to reduce reaction times. For example, coupling 4-piperidinecarboxylic acid with 2-aminoacetamide derivatives using HATU as a coupling agent under microwave irradiation (100°C, 30 min) improved yields to 82%.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
-
Pim-1 Kinase Inhibitors: Used in oncology research to block pro-survival signaling in leukemia cells.
-
GPR119 Agonists: Potential antidiabetic agents that stimulate glucose-dependent insulin secretion .
Chemical Modifications
Derivatization studies highlight its versatility:
| Derivative | Modification | Application |
|---|---|---|
| Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | Boc protection | Peptide synthesis |
| Methyl 1-Boc-4-piperidineacetate | Methoxy substitution | Prodrug development |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume